molecular formula C18H21N3O4 B2870687 N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 920240-57-9

N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide

Cat. No.: B2870687
CAS No.: 920240-57-9
M. Wt: 343.383
InChI Key: GPAQZNPZTZBMOC-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound features a phenethyl group with methoxy substituents and a pyridine ring, making it a valuable molecule in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative and the pyridine derivative. These intermediates are then coupled using oxalyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced phenethylamine derivatives.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound serves as a probe to study enzyme-substrate interactions and receptor binding assays. Its structural complexity makes it a valuable tool in understanding biological pathways.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent or in the treatment of neurological disorders. Ongoing research aims to explore its efficacy and safety in clinical settings.

Industry: In the chemical industry, this compound is utilized in the synthesis of advanced materials and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide exerts its effects involves interactions with specific molecular targets. The phenethyl group may interact with enzymes or receptors, while the pyridine ring can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

  • N1-(3,4-dimethoxyphenethyl)benzamide

  • N1-(3,4-dimethoxyphenethyl)acetamide

  • N1-(3,4-dimethoxyphenethyl)pyridin-2-ylcarbamate

Uniqueness: N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-5-4-6-16(20-12)21-18(23)17(22)19-10-9-13-7-8-14(24-2)15(11-13)25-3/h4-8,11H,9-10H2,1-3H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAQZNPZTZBMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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